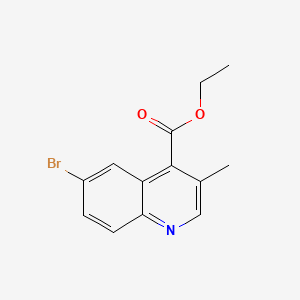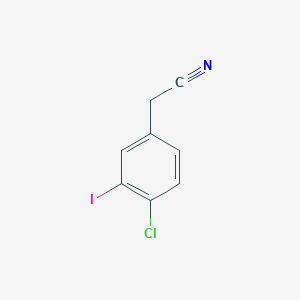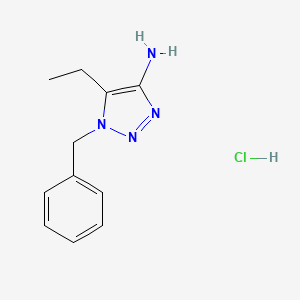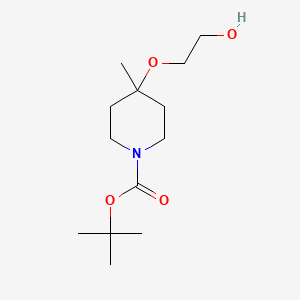
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The compound this compound is known for its potential biological activities and is used in scientific research for various purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for the preparation of benzimidazole derivatives. This method typically involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions .
Another method is the Wallach synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
科学的研究の応用
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biology: It is used in biological research to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agriculture: Benzimidazole derivatives are known for their fungicidal properties and are used in agricultural research to develop new pesticides.
作用機序
The mechanism of action of (1-methyl-1H-1,3-benzodiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This mechanism is similar to that of other benzimidazole-based drugs, such as mebendazole, which is used as an anthelmintic agent .
類似化合物との比較
Similar Compounds
- (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride
- 1-methyl-1H-1,3-benzodiazol-6-ol
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
(1-methyl-1H-1,3-benzodiazol-6-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The position of the methyl and methanamine groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(3-methylbenzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-12-6-11-8-3-2-7(5-10)4-9(8)12/h2-4,6H,5,10H2,1H3 |
InChIキー |
OPPJAWUGLAEODH-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)

![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)


![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)

![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)


